Cas no 2176070-27-0 (((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone)

((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone structure
2176070-27-0 structure
Product name:((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone
CAS No:2176070-27-0
MF:C16H18F3NO2
MW:313.314835071564
CID:5339124

((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone
    • (3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-[4-(trifluoromethyl)phenyl]methanone
    • Inchi: 1S/C16H18F3NO2/c1-22-14-8-12-6-7-13(9-14)20(12)15(21)10-2-4-11(5-3-10)16(17,18)19/h2-5,12-14H,6-9H2,1H3
    • InChI Key: WXQOHKHXALIVGG-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(N1C2CC(CC1CC2)OC)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 404
  • XLogP3: 3.3
  • Topological Polar Surface Area: 29.5

((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6471-1587-10mg
3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
2176070-27-0 90%+
10mg
$118.5 2023-04-23
Life Chemicals
F6471-1587-10μmol
3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
2176070-27-0 90%+
10μl
$103.5 2023-04-23
Life Chemicals
F6471-1587-75mg
3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
2176070-27-0 90%+
75mg
$312.0 2023-04-23
Life Chemicals
F6471-1587-5μmol
3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
2176070-27-0 90%+
5μl
$94.5 2023-04-23
Life Chemicals
F6471-1587-3mg
3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
2176070-27-0 90%+
3mg
$94.5 2023-04-23
Life Chemicals
F6471-1587-40mg
3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
2176070-27-0 90%+
40mg
$210.0 2023-04-23
Life Chemicals
F6471-1587-15mg
3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
2176070-27-0 90%+
15mg
$133.5 2023-04-23
Life Chemicals
F6471-1587-25mg
3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
2176070-27-0 90%+
25mg
$163.5 2023-04-23
Life Chemicals
F6471-1587-2mg
3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
2176070-27-0 90%+
2mg
$88.5 2023-04-23
Life Chemicals
F6471-1587-2μmol
3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
2176070-27-0 90%+
2μl
$85.5 2023-04-23

((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone Related Literature

Additional information on ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone

Introduction to ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone (CAS No. 2176070-27-0)

((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone, with the CAS number 2176070-27-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a methoxy-substituted azabicyclo ring and a trifluoromethyl-substituted phenyl group, which contribute to its potential therapeutic applications.

The chemical structure of ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone is particularly noteworthy for its ability to modulate specific biological targets. The azabicyclo ring, a common motif in natural products and synthetic compounds, provides structural rigidity and conformational constraints that can enhance binding affinity and selectivity for target proteins. The methoxy group further enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.

The trifluoromethyl-substituted phenyl group is another key feature of this compound. Trifluoromethyl groups are known for their strong electron-withdrawing properties and high lipophilicity, which can significantly influence the pharmacological properties of a molecule. In the context of ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone, this substitution likely contributes to its ability to interact with specific receptors or enzymes, making it a promising candidate for drug development.

Recent studies have explored the potential therapeutic applications of ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes and are important targets for drug discovery. Studies have shown that this compound exhibits selective binding to specific GPCRs, suggesting its potential as a lead compound for developing novel therapeutics.

In addition to its receptor modulation properties, ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response involving various cellular and molecular mechanisms, and targeting these mechanisms can have significant therapeutic benefits in treating inflammatory diseases. Preliminary studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in animal models.

The pharmacokinetic properties of ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone have also been studied to evaluate its suitability as a drug candidate. Key parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) are critical for assessing the safety and efficacy of a compound in preclinical and clinical settings. Initial findings suggest that this compound has favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles.

Clinical trials are an essential step in the drug development process to evaluate the safety and efficacy of new compounds in human subjects. While ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone is still in the early stages of clinical evaluation, preliminary data from phase I trials have shown promising results in terms of safety and tolerability at various dose levels. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone (CAS No. 2176070-27-0) is a promising compound with potential therapeutic applications in various areas of medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development as a novel therapeutic agent.

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